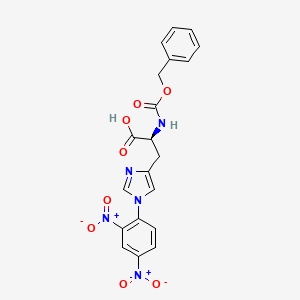

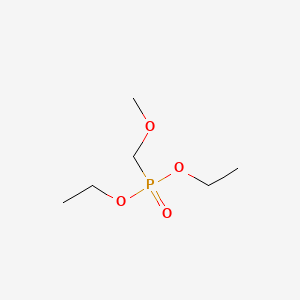

![molecular formula C11H11NO4 B1354352 Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 24011-61-8](/img/structure/B1354352.png)

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

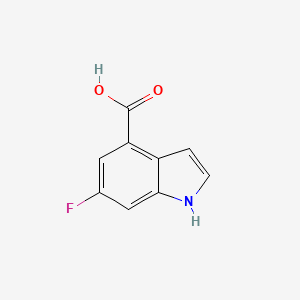

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a chemical compound with the molecular formula C11H11NO4 . It is a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate has been described in several studies . The synthesis process typically involves a flow chemistry approach, which can yield a variety of substituted compounds .Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate consists of a benzoxazine ring attached to an ethyl ester group . The presence of the benzoxazine ring and the ethyl ester group are key features of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate are complex and can yield a variety of products . The reactions are typically facilitated by the presence of the benzoxazine ring and the ethyl ester group .Physical And Chemical Properties Analysis

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate is a white to yellow solid at room temperature . It has a molecular weight of 221.21 . The compound is stable under normal conditions .科学研究应用

Synthesis and Medicinal Chemistry Applications

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate and its derivatives have been a focus in synthetic and medicinal chemistry. A significant study by Lin et al. (2016) reported a novel flow chemistry method for synthesizing libraries of these compounds. Notably, certain ester-linked analogues showed high cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for cancer therapy.

Structural and Chemical Analysis

Further chemical insights into these compounds have been provided by studies like the one conducted by Štefanić et al. (2001), which detailed the structural analysis through X-ray and NMR spectroscopy. This research contributes significantly to our understanding of the chemical nature and potential reactivity of these compounds.

New Synthesis Methods

Innovative synthesis methods for these compounds have been explored in various studies. For example, 詹淑婷 (2012) used a novel approach starting from 2-aminophenol, leading to the successful synthesis of various 3,4-dihydro-2H-benzo[1,4]oxazine derivatives.

Potential for Material Science

The compound has also attracted interest in material science. Konstantinova et al. (2020) discussed its use in constructing heteropropellanes, which are of interest for novel materials with unusual physical properties.

Pharmacological Research

In pharmacology, compounds derived from ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate have been studied for various potential therapeutic applications. For instance, Ohno et al. (2006) developed a novel series of derivatives as dual-acting agents to block the TXA2 receptor and activate the PGI2 receptor, showing promise for anti-thrombotic and cardiovascular treatments.

Antimicrobial Properties

Another key area of research is the investigation of antimicrobial properties. A study by Sharma et al. (2017) synthesized a new series of functionalized derivatives, finding several compounds with promising antimicrobial activity, surpassing standard drugs in some cases.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 3-oxo-4H-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-15-11(14)9-10(13)12-7-5-3-4-6-8(7)16-9/h3-6,9H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWBYABMNPWWVQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-p-tolyl-amine](/img/structure/B1354275.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)